molecular formula C13H16BrNO2 B018727 7-(4-溴丁氧基)-3,4-二氢喹啉-2(1H)-酮 CAS No. 129722-34-5

7-(4-溴丁氧基)-3,4-二氢喹啉-2(1H)-酮

货号 B018727
CAS 编号: 129722-34-5
分子量: 298.18 g/mol
InChI 键: URHLNHVYMNBPEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of related quinolinone derivatives involves several key steps, including lithiation, formylation, reductive amination, and the removal of protective groups. For example, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds via reductive amination of Schiff's bases has been described, highlighting the convenience and efficiency of these synthesis routes (Zlatoidský & Gabos, 2009).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by the presence of a quinolinone core, often modified with various substituents that influence the compound's physical and chemical properties. X-ray diffraction studies and spectroscopic methods, including IR and NMR, play a crucial role in elucidating the structure of these compounds (Deshmukh, Dhongade-Desai, & Chavan, 2005).

Chemical Reactions and Properties

Quinolinone derivatives undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions, which provide a practical route for the synthesis of disubstituted quinolin-2(1H)-ones. Such reactions highlight the versatility of quinolinone derivatives as intermediates in organic synthesis (Wang, Fan, & Wu, 2007).

Physical Properties Analysis

The physical properties of quinolinone derivatives, including solubility and fluorescence, are influenced by their molecular structure. For instance, brominated hydroxyquinoline has been shown to possess high solubility and low fluorescence, making it useful as a photolabile protecting group (Fedoryak & Dore, 2002).

Chemical Properties Analysis

The chemical properties of "7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one" and related compounds include their reactivity in various chemical reactions, such as halosulfonylation and C-H heteroarylation. These reactions enable the synthesis of densely functionalized derivatives and highlight the compound's role as a versatile intermediate in the synthesis of bioactive molecules (Zhu et al., 2016).

科学研究应用

  1. Influenza A Endonuclease Inhibition: 与7-(4-溴丁氧基)-3,4-二氢喹啉-2(1H)-酮相似的化合物,如6-和7-(对氟苯基)-3-羟基喹啉-2(1H)-酮,已被确认为H1N1流感病毒A型核酸内切酶的有效抑制剂。它们的抑制机制涉及酶活性位点上的金属离子 (Sagong et al., 2013)

  2. Photoremovable Protecting Group in Biological Studies: 8-溴-7-羟基喹啉(BHQ)已被用作光可移除保护基,使生物分子能够在低能量红外光下进行双光子激发,实现实时成像。这在研究活体组织中的细胞生理学方面具有应用 (Zhu et al., 2006)

  3. Antiproliferative Activity Against Cancer Cells: 3,4-二氢喹啉-2(1H)-酮的新颖衍生物,如吡唑喹啉-2-酮,显示出有望的抗增殖活性,特别是对白血病细胞。这表明它们在癌症治疗中作为EGFR-TK抑制剂的潜力 (Elbastawesy et al., 2019)

  4. Platelet Aggregation Inhibition: 某些7-硝基-3,4-二氢喹啉-2(1H)-酮衍生物,如6-(4-乙氧羰基哌啶基)-7-硝基-3,4-二氢喹啉-2(1H)-酮,表现出强效和选择性的抑制血小板聚集活性,暗示它们在心血管疾病中的应用 (Iyobe et al., 2001)

  5. Synthesis of Brexpiprazole Intermediate: 开发了一种合成布瑞匹赛隆(brexpiprazole)的关键中间体7-羟基喹啉-2(1H)-酮的创新方法,布瑞匹赛隆是一种用于精神障碍的药物。这种方法提供了增加产量和合理反应时间 (Reddy et al., 2018)

  6. Anti-Schizophrenia Activity: 一些3,4-二氢喹啉-2(1H)-酮衍生物显示出有希望的抗精神分裂症活性,在小鼠模型中观察到高抑制率。这表明它们在精神病药物治疗中的潜力 (Jian-qi, 2011)

安全和危害

The safety data sheet for “7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one” indicates that it should be handled with care to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

属性

IUPAC Name

7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLNHVYMNBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441550
Record name 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

CAS RN

129722-34-5
Record name 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129722-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SR329TWJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,4-dibromo butane (509 ml) was added to a stirred solution of 7-hydroxy-3,4-dihydrocarbostyril (100 gm) in dimethylacetamide (500 ml) at ambient temperature. The reaction mixture was heated at 36° to 40° C. Sodium hydroxide (33.1 gm) was added to the reaction mixture at the interval of 30 min (Complete the addition of sodium hydroxide in 9 equal fractions in 4.0 hours). The reaction mixture was cooled at ambient temperature and D.M Water was added to it. The reaction mixture was extracted with ethylacetate. Organic layer was separated and washed with 5% brine and finally dried over sodium sulphate. The organic layer was evaporated to dryness under reduced pressure (10 mm) at 45° C. to obtain residue. To the residue cyclohexane (1000 ml) was added to give of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.
Quantity
509 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4.06 g of potassium carbonate with 400 ml of water was added 40 g of 7-hydroxy-3,4-dihydrocarbostyril and 158 g of 1,4-dibromobutane, then the mixture was refluxed for 3 hours. The reaction mixture thus obtained was extracted with dichloromethane, dried with anhydrous magnesium sulfate, then the solvent was removed by evaporation. The residue thus obtained was purified by means of a silica gel column chromatography (eluent: dichloromethane), and recrystallized from n-hexane-ethanol to yield 50 g of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

7-hydroxy-3,4-dihydroquinolin-2(1H)-one (163 mg, 1.0 mmol), 1,4-dibromobutane (0.36 mL, 3.0 mmol) and anhydrous K2CO3 (138 mg, 1.0 mmol) were dissolved in EtOH and the solution was heated to reflux overnight. The solution was diluted with water and extracted with EtOAc. The combined organic layers were washed with saturated NaHCO3, brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with PE/EtOAc=2:1) to give 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (intermediate 4) (220 mg, 74%) as a white solid. mp: 106-109° C.
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Citations

For This Compound
27
Citations
S Vangveravong, Z Zhang, M Taylor, M Bearden… - Bioorganic & medicinal …, 2011 - Elsevier
A series of compounds structurally related to aripiprazole (1), an atypical antipsychotic and antidepressant used clinically for the treatment of schizophrenia, bipolar disorder, and …
Number of citations: 55 www.sciencedirect.com
W Chen, C Sun, Y Zhang, T Hu, F Zhu… - The Journal of …, 2019 - ACS Publications
Inorganic persulfate salts were identified as efficient reagents for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones through the activation of readily available transition …
Number of citations: 9 pubs.acs.org
M Colovic, G Campiani, S Butini… - …, 2006 - pharmacologyonline.silae.it
Aripiprazole metabolism includes N-dealkylation to 1-(2, 3-dichlorophenyl)-piperazine which was present as a minor metabolite in serum of eight schizophrenic outpatients taking 5-15 …
Number of citations: 2 pharmacologyonline.silae.it
Z Sang, W Pan, K Wang, Q Ma, L Yu, W Liu - Bioorganic & Medicinal …, 2017 - Elsevier
A new family of multitarget molecules able to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as with monoamino oxidase (MAO) A and B, has …
Number of citations: 34 www.sciencedirect.com
K Nikolic, ND Filijović, B Maričić… - Journal of separation …, 2013 - Wiley Online Library
The development of an RP ‐ HPLC method for the separation of aripiprazole and its nine impurities was performed with the use of partial least squares regression, response surface plot …
M Kołaczkowski, M Marcinkowska, A Bucki… - European Journal of …, 2015 - Elsevier
We describe a novel class of designed multiple ligands (DMLs) combining serotonin 5-HT 6 receptor (5-HT 6 R) antagonism with dopamine D 2 receptor (D 2 R) partial agonism. …
Number of citations: 34 www.sciencedirect.com
J Guo, A Xu, M Cheng, Y Wan, R Wang… - Drug Design …, 2022 - Taylor & Francis
Background Alzheimer’s disease (AD) belongs to neurodegenerative disease, and the increasing number of AD patients has placed a heavy burden on society, which needs to be …
Number of citations: 2 www.tandfonline.com
X Chen, MF Sassano, L Zheng, V Setola… - Journal of medicinal …, 2012 - ACS Publications
Functionally selective G protein-coupled receptor (GPCR) ligands, which differentially modulate canonical and noncanonical signaling, are extremely useful for elucidating key signal …
Number of citations: 136 pubs.acs.org
B Männel, D Dengler, J Shonberg… - Journal of medicinal …, 2017 - ACS Publications
By means of a formal structural hybridization of the antipsychotic drug aripiprazole and the heterocyclic catecholamine surrogates present in the β 2 -adrenoceptor agonists procaterol …
Number of citations: 37 pubs.acs.org
YY Karkare, VS Sathe, AR Chavan - Chemical Engineering and Processing …, 2022 - Elsevier
Hydroxyquinoline (HQ) is alkylated with the suitable di-substituted butane, such as 1-Bromo-4 Chlorobutane (BCB), to produce a Chloro and Bromobutoxyquinoline (key intermediate of …
Number of citations: 5 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。